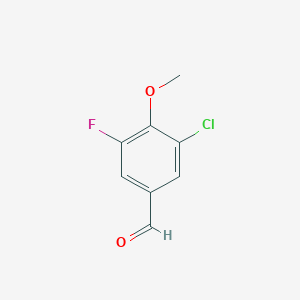

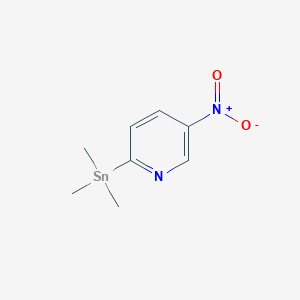

6-Fluoro-5-methylpyridin-3-amine

概要

説明

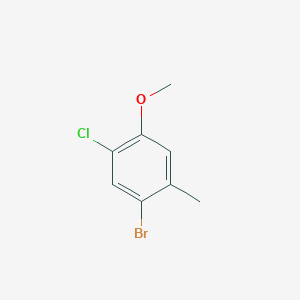

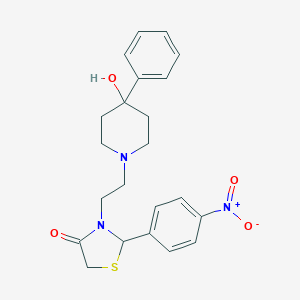

6-Fluoro-5-methylpyridin-3-amine is a useful research compound. Its molecular formula is C6H7FN2 and its molecular weight is 126.13 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

医薬品研究

6-Fluoro-5-methylpyridin-3-amine: は、医薬品研究における貴重な中間体です。その構造モチーフは、さまざまな薬理活性化合物に見られます。アミンとフッ素原子の両方が存在することで、選択的な官能基化が可能になり、さまざまな医薬品を合成することができます。 例えば、癌治療に重要なキナーゼ阻害剤の合成に使用できます .

材料科学

材料科学では、この化合物の誘導体は、特定の電子特性を持つ新規有機材料の開発に使用できます。 フッ素原子は、材料の電気伝導率と安定性に影響を与える可能性があり、有機発光ダイオード(OLED)やその他の電子用途に適しています .

農薬開発

この化合物の誘導体は、農薬としての可能性が検討されています。除草剤や殺虫剤の合成のためのビルディングブロックとしての能力が特に注目されています。 フッ素原子は、これらの農薬の生物活性と選択性を高めることができます .

フッ素化ビルディングブロック

This compound: は、より複雑な分子の合成のためのフッ素化ビルディングブロックとして役立ちます。 フッ素化は、脂溶性または代謝安定性の向上など、化合物の物理化学的特性を大幅に変更する可能性があり、これは創薬に役立ちます .

陽電子放出断層撮影(PET)イメージング

この化合物は、PETイメージングにおける可能性について調査されています。 This compound の誘導体は、PETスキャンで脳障害や癌を研究するために使用される放射性同位体であるフッ素18で標識することができます .

化学合成の最適化

この化合物は、化学合成プロセスの最適化にも使用されます。 その反応性により、より効率的な合成ルートを開発することができ、工業化学製品の製造におけるコスト削減と収率向上につながります .

Safety and Hazards

作用機序

Target of Action

The primary target of 6-Fluoro-5-methylpyridin-3-amine is the potassium (K+) channels . These channels play a crucial role in maintaining the resting membrane potential and regulating the action potentials in neurons .

Mode of Action

This compound acts as a potassium channel blocker . It binds to exposed K+ channels in demyelinated axons, reducing the leakage of intracellular K+ and enhancing impulse conduction .

Biochemical Pathways

The compound’s action on potassium channels affects the neuronal signaling pathways . By blocking the K+ channels, it reduces the aberrant efflux of K+ ions, thereby enhancing axonal conduction . This can potentially improve symptoms in conditions like multiple sclerosis, where demyelination is a key pathological feature .

Pharmacokinetics

The compound exhibits high gastrointestinal absorption and is permeable to the blood-brain barrier . It also shows resistance to oxidation by the cytochrome P450 enzyme CYP2E1, which is responsible for the metabolism of similar compounds .

Result of Action

The result of the compound’s action is the enhancement of impulse conduction in neurons. This can potentially lead to improved neurological function in conditions characterized by demyelination .

Action Environment

The compound’s action can be influenced by various environmental factors. For instance, its stability towards oxidation by CYP2E1 suggests that it may be less prone to metabolic degradation . Its lipophilicity and basicity may also influence its distribution and interaction with its target .

生化学分析

Biochemical Properties

6-Fluoro-5-methylpyridin-3-amine is a novel potassium channel blocker with potential application in Positron Emission Tomography (PET) . It has comparable potency to 4-aminopyridine (4AP) and the PET tracer 3-fluoro-4-aminopyridine . It binds to exposed potassium channels in demyelinated axons, reducing the leakage of intracellular potassium and enhancing impulse conduction .

Cellular Effects

The compound’s influence on cell function is primarily through its interaction with potassium channels. By binding to these channels, this compound can affect cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to potassium channels, thereby reducing the leakage of intracellular potassium and enhancing impulse conduction . This interaction can lead to changes in gene expression and enzyme activity.

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has shown to be more stable towards oxidation in vitro by the cytochrome P450 enzyme CYP2E1 than 3F4AP . This stability, along with its other properties, makes it a promising candidate for further PET studies .

Metabolic Pathways

It is known to be more stable towards oxidation by the cytochrome P450 enzyme CYP2E1 than 3F4AP .

特性

IUPAC Name |

6-fluoro-5-methylpyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7FN2/c1-4-2-5(8)3-9-6(4)7/h2-3H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KADQKKYTJHXBSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60620667 | |

| Record name | 6-Fluoro-5-methylpyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60620667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

186593-48-6 | |

| Record name | 6-Fluoro-5-methylpyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60620667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 186593-48-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4,7-Dimethyl-5-nitro-1H-benzo[d]imidazole](/img/structure/B69176.png)